molecular formula C15H24ClN3O8S2 B578056 4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate) CAS No. 1276666-12-6

4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)

Cat. No.: B578056
CAS No.: 1276666-12-6
M. Wt: 473.94
InChI Key: OFKOSCAPTIAIEF-UHFFFAOYSA-N
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Description

4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one (dimethanesulfonate) is a chemical compound with the molecular formula C15H24ClN3O8S2 and a molecular weight of 473.96 g/mol . This compound is known for its unique structure, which includes an aminoethyl group and a chlorobenzo[d]oxazolyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one (dimethanesulfonate) typically involves multiple steps. One common method includes the reaction of 5-chlorobenzo[d]oxazole with an appropriate aminoethyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with butan-2-one in the presence of a catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one (dimethanesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one (dimethanesulfonate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one (dimethanesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one
  • 5-Chlorobenzo[d]oxazole derivatives
  • Aminoethyl derivatives

Uniqueness

4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one (dimethanesulfonate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[2-aminoethyl-(5-chloro-1,3-benzoxazol-2-yl)amino]butan-2-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2.2CH4O3S/c1-9(18)4-6-17(7-5-15)13-16-11-8-10(14)2-3-12(11)19-13;2*1-5(2,3)4/h2-3,8H,4-7,15H2,1H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKOSCAPTIAIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(CCN)C1=NC2=C(O1)C=CC(=C2)Cl.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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